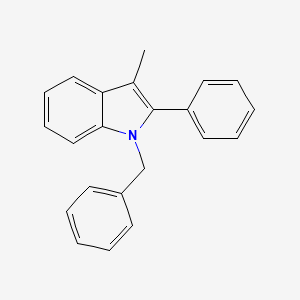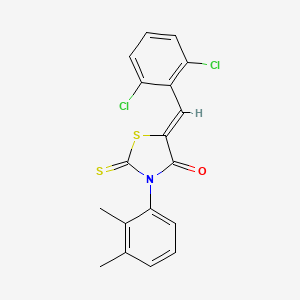![molecular formula C25H22Cl2N2O7 B11687504 4-[(Z)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11687504.png)
4-[(Z)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic rings with functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then reacted with formamide to form the formamido intermediate. This intermediate undergoes further reactions to introduce the imino and phenyl groups. The final step involves the esterification of the phenyl group with 2-(2,4-dichlorophenoxy)acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE is unique due to its combination of aromatic rings and functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H22Cl2N2O7 |
|---|---|
Peso molecular |
533.4 g/mol |
Nombre IUPAC |
[4-[(Z)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C25H22Cl2N2O7/c1-32-21-10-16(11-22(33-2)24(21)34-3)25(31)29-28-13-15-4-7-18(8-5-15)36-23(30)14-35-20-9-6-17(26)12-19(20)27/h4-13H,14H2,1-3H3,(H,29,31)/b28-13- |
Clave InChI |
SZCBARYDDHHBOL-QDTIIGTASA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\C2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11687427.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11687433.png)
![{2,6-dichloro-4-[(Z)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11687443.png)
![N'-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11687452.png)
![2-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11687453.png)

![3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11687471.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687476.png)


![2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11687503.png)
![6-methyl-N'-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11687507.png)

